molecular formula C20H18O B14463517 2,4-Dibenzylphenol CAS No. 68084-54-8

2,4-Dibenzylphenol

Cat. No.: B14463517
CAS No.: 68084-54-8
M. Wt: 274.4 g/mol
InChI Key: YZKPJAZHLHPYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibenzylphenol is an organic compound with the molecular formula C20H18O. It is a white or light yellow crystalline solid with an aromatic taste

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibenzylphenol can be synthesized through several methods. One common approach involves the phenol-formaldehyde condensation reaction of benzaldehyde and phenyl ethyl ketone . Another method is the aromatic nuclear substitution reaction of phenyl ethyl ketone and halogenated benzene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibenzylphenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce hydroxy derivatives.

Scientific Research Applications

2,4-Dibenzylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Dibenzylphenol involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that similar compounds can act as enzyme inhibitors or modulators of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness of 2,4-Dibenzylphenol: this compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

CAS No.

68084-54-8

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

2,4-dibenzylphenol

InChI

InChI=1S/C20H18O/c21-20-12-11-18(13-16-7-3-1-4-8-16)15-19(20)14-17-9-5-2-6-10-17/h1-12,15,21H,13-14H2

InChI Key

YZKPJAZHLHPYBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.